molecular formula C9H9NO B589467 3,5-Dimethyl-4-hydroxybenzonitrile-d8 CAS No. 1142096-16-9

3,5-Dimethyl-4-hydroxybenzonitrile-d8

Cat. No.: B589467
CAS No.: 1142096-16-9
M. Wt: 155.226
InChI Key: WFYGXOWFEIOHCZ-PIODKIDGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethyl-4-hydroxybenzonitrile-d8, also known as 4-Hydroxy-3,5-dimethyl-benzonitrile-d8, 2,6-Dimethyl-4-cyanophenol-d8, and 4-Cyano-2,6-dimethylphenol-d8 , is a laboratory chemical . It is used in proteomics research .


Molecular Structure Analysis

The molecular formula of this compound is C9HD8NO . It has a molecular weight of 155.22 .


Physical And Chemical Properties Analysis

This compound is a solid substance .

Scientific Research Applications

Synthesis and Optimization

A study explored the one-pot synthesis of 3,5-dimethyl-4-hydroxybenzonitrile from 3,5-dimethyl-4-hydroxybenzaldehyde and hydroxyamine hydrochloride, achieving optimal yields in DMF with a yield of 93% and purity above 98% (Wu Guo-qiang, 2010).

Reduction Mechanism in Pesticides

Research on the reduction mechanism of related compounds, such as ioxynil, bromoxynil, and chloroxynil, revealed that cyclic voltammetry and FTIR spectroelectrochemical methods can identify the main decomposition pathways, including halogen atom cleavage and dimerization (R. Sokolová et al., 2008).

Crystal Structure Analysis

A study focused on the crystal packing and structure of 4-aminobenzonitriles and 4-amino-3,5-dimethylbenzonitriles, revealing the pyramidal character of the amino N atom and the influence of temperature on molecular structures (A. Heine et al., 1994).

Herbicide Resistance in Plants

An investigation into herbicide resistance in transgenic plants found that expression of a specific nitrilase converting bromoxynil to its primary metabolite can confer resistance to high levels of bromoxynil in transgenic tobacco plants (D. Stalker et al., 1988).

Synthesis of High-Affinity Ligands

A study on the synthesis of specific ligands indicated the potential of creating high-affinity nonsteroidal androgen receptor ligands using derivatives of 4-hydroxybenzonitriles (M. V. Van Dort et al., 2000).

Biotransformation Under Various Conditions

Research on the anaerobic biodegradability of bromoxynil and its aerobic transformation product showed its depletion under methanogenic, sulfidogenic, and Fe(III)-reducing conditions, indicating diverse anaerobic degradation pathways (V. Knight et al., 2003).

Dual Fluorescence Studies

A study on dual fluorescence of 4-dimethylaminobenzonitrile in α-cyclodextrine cavities provided insights into the environmental conditions of molecules in different solvents, influencing fluorescence behavior (K. Al-Hassan et al., 1993).

Safety and Hazards

3,5-Dimethyl-4-hydroxybenzonitrile-d8 is considered hazardous. It may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to rinse with plenty of water .

Properties

IUPAC Name

2,6-dideuterio-4-hydroxy-3,5-bis(trideuteriomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4,11H,1-2H3/i1D3,2D3,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYGXOWFEIOHCZ-PIODKIDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])O)C([2H])([2H])[2H])[2H])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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